2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a nitrophenyl group, an oxoethyl group, and a methylquinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation: The reaction of the nitrophenyl compound with an appropriate oxoethyl derivative under basic or acidic conditions to form the intermediate.
Cyclization: The formation of the quinoline ring system through cyclization reactions, often involving heating and the use of catalysts.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using reagents like alcohols and acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carboxylate: Lacks the nitrophenyl and oxoethyl groups, resulting in different chemical properties and applications.
3-Nitrophenyl-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the quinoline moiety.
2-(4-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate: Similar but with the nitro group in a different position on the phenyl ring.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-12-9-16(15-7-2-3-8-17(15)20-12)19(23)26-11-18(22)13-5-4-6-14(10-13)21(24)25/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCUVKDOGGNBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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